1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine is an organic compound with the molecular formula C21H28N2O6S2 It is characterized by the presence of two sulfonyl groups attached to a piperazine ring, which is further substituted with methoxy and methyl groups on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-3-methylbenzenesulfonyl chloride and 2-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4-methoxy-3-methylbenzenesulfonyl chloride is added dropwise to a solution of 2-methylpiperazine in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization from a suitable solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may involve more rigorous purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-methoxy-3-methylbenzoic acid or 4-methoxy-3-methylbenzaldehyde.
Reduction: Formation of 4-methoxy-3-methylbenzenethiol or 4-methoxy-3-methylbenzene sulfide.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use in drug development, particularly in designing molecules that can modulate specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine exerts its effects depends on its interaction with molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with various receptors in the body, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylsulfonyl)piperazine: Lacks the methoxy and methyl groups, which may result in different biological activity and chemical reactivity.
1,4-Bis[(4-methoxyphenyl)sulfonyl]piperazine: Similar structure but without the methyl groups, potentially affecting its lipophilicity and interaction with biological targets.
1,4-Bis[(4-methylphenyl)sulfonyl]piperazine: Lacks the methoxy groups, which may influence its solubility and reactivity.
Uniqueness
1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can significantly influence its chemical properties and biological activity. These substituents can enhance its solubility, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S2/c1-15-12-18(6-8-20(15)28-4)30(24,25)22-10-11-23(17(3)14-22)31(26,27)19-7-9-21(29-5)16(2)13-19/h6-9,12-13,17H,10-11,14H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDSHKMMDCTKIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)OC)C)S(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.